

CAS number for 2-Bromo-4,6-difluorobenzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-4,6-difluorobenzoic acid

Cat. No.: B1338445

[Get Quote](#)

An In-depth Technical Guide to **2-Bromo-4,6-difluorobenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-4,6-difluorobenzoic acid**, a key building block in modern organic synthesis. Its unique substitution pattern offers significant potential for the development of novel pharmaceuticals, agrochemicals, and advanced materials. This document details its physicochemical properties, safety and handling protocols, and its role in synthetic chemistry, with a focus on its application in drug discovery.

Physicochemical Properties

2-Bromo-4,6-difluorobenzoic acid is a halogenated aromatic carboxylic acid. The presence of bromine and two fluorine atoms on the benzoic acid core makes it a versatile intermediate for various chemical transformations.

Property	Value
CAS Number	651026-99-2 [1]
Molecular Formula	C ₇ H ₃ BrF ₂ O ₂ [1]
Molecular Weight	236.9983 g/mol [1]
Appearance	Solid (powder to crystal)
Purity	Typically ≥98% [1]

Safety and Handling

Proper handling of **2-Bromo-4,6-difluorobenzoic acid** is essential in a laboratory setting. The following information is based on available safety data for this compound.

Hazard Information	Handling and Storage Recommendations
May emit corrosive fumes. [2]	Work in a well-ventilated fume hood.
Non-combustible and not considered a significant fire risk. [2]	Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Causes skin irritation, serious eye irritation, and may cause respiratory irritation.	Avoid breathing dust and contact with skin and eyes. [2]
Harmful if swallowed.	Store in a tightly sealed container in a dry, cool, and well-ventilated area.

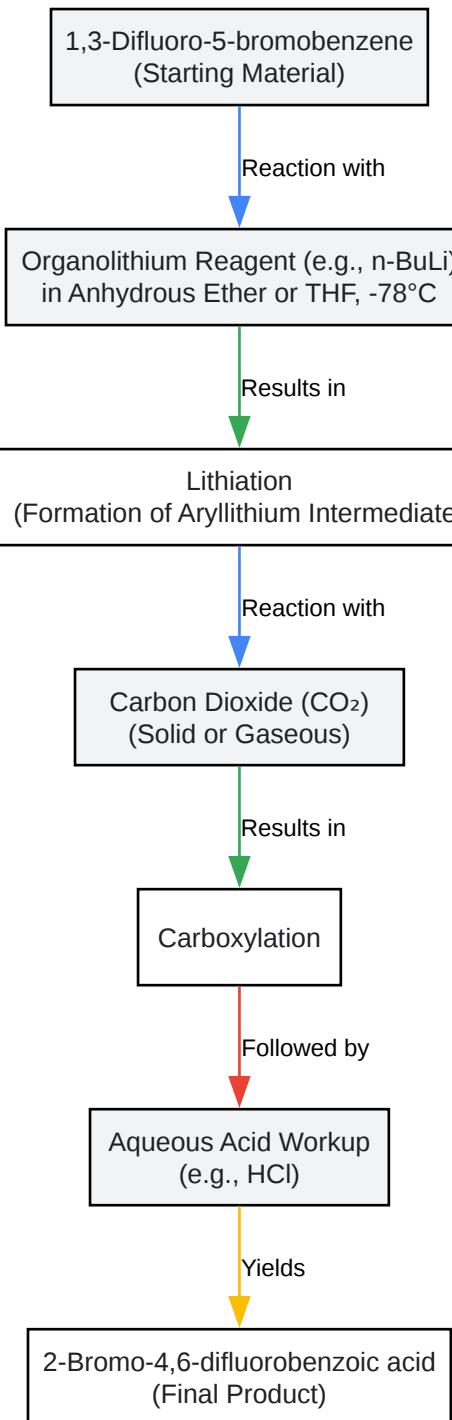
In case of accidental release:

- Minor Spills: Use dry clean-up procedures to avoid generating dust. Sweep or vacuum the material and place it in a clean, dry, sealable, and labeled container for disposal.[\[2\]](#)
- Major Spills: Alert emergency services and advise personnel in the area. Control personal contact by wearing protective clothing. Prevent spillage from entering drains or water courses.[\[2\]](#)

Applications in Research and Drug Development

Halogenated benzoic acids are crucial intermediates in the synthesis of complex organic molecules. The strategic placement of fluorine atoms can enhance a molecule's pharmacological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.^[3]

While specific applications of **2-Bromo-4,6-difluorobenzoic acid** are not extensively documented in the provided search results, its structural similarity to other bromo-difluorobenzoic acids suggests its utility as a key intermediate in the synthesis of:


- Active Pharmaceutical Ingredients (APIs): It can serve as a foundational component for creating novel therapeutic agents. Related compounds are used in the development of GPR119 agonists and selective NaV1.7 inhibitors.^[4]
- Agrochemicals: It is a potential building block for new pesticides and herbicides.^{[4][5]}
- Material Science: Its unique electronic properties may be leveraged in the creation of advanced materials.

Experimental Protocols: A Proposed Synthetic Pathway

A detailed experimental protocol for the synthesis of **2-Bromo-4,6-difluorobenzoic acid** is not readily available in the provided search results. However, a plausible synthetic route can be proposed based on established organometallic chemistry, similar to the synthesis of its isomers like 4-bromo-2,6-difluorobenzoic acid.^[6] The following is a generalized, proposed experimental workflow.

Proposed Synthesis of **2-Bromo-4,6-difluorobenzoic Acid**

Proposed Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: A proposed synthetic workflow for **2-Bromo-4,6-difluorobenzoic acid**.

Detailed Methodology:

- Lithiation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,3-difluoro-5-bromobenzene in a suitable anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether. Cool the solution to -78°C using a dry ice/acetone bath. To this solution, slowly add an equimolar amount of an organolithium reagent, such as n-butyllithium (n-BuLi). The reaction mixture is stirred at this low temperature for a specified period to ensure the formation of the aryllithium intermediate.
- Carboxylation: While maintaining the low temperature, introduce an excess of carbon dioxide into the reaction mixture. This can be done by adding crushed dry ice pellets or by bubbling CO₂ gas through the solution. The aryllithium intermediate will react with the carbon dioxide to form a lithium carboxylate salt.
- Workup and Isolation: After the carboxylation is complete, the reaction is quenched by the slow addition of an aqueous acid solution, such as 1 M hydrochloric acid (HCl). This protonates the lithium carboxylate to form the desired **2-Bromo-4,6-difluorobenzoic acid**. The product can then be extracted from the aqueous layer using an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Purification: The crude **2-Bromo-4,6-difluorobenzoic acid** can be further purified by recrystallization from an appropriate solvent system to obtain the final product with high purity.

This proposed protocol is based on general principles of organic synthesis and should be adapted and optimized for specific laboratory conditions. All procedures should be carried out with appropriate safety precautions in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-Bromo-2,6-difluorobenzoic acid CAS#: 183065-68-1 [m.chemicalbook.com]
- 6. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [CAS number for 2-Bromo-4,6-difluorobenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1338445#cas-number-for-2-bromo-4-6-difluorobenzoic-acid\]](https://www.benchchem.com/product/b1338445#cas-number-for-2-bromo-4-6-difluorobenzoic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com